molecular formula C24H19ClN4O4 B612212 BMS-908662 free base CAS No. 870603-16-0

BMS-908662 free base

Cat. No. B612212
CAS RN: 870603-16-0
M. Wt: 462.89
InChI Key: MMNNTJYFHUDSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XL281, also known as BMS-908662 , is an orally active, small molecule Raf kinase inhibitor with potential antineoplastic activity. XL281 specifically inhibits RAF kinases, located downstream from RAS in the RAS/RAF/MEK/ERK kinase signaling pathway, which may result in reduced proliferation of tumor cells. RAS mutations may result in constitutive activation of the RAS/RAF/MEK/ERK kinase signaling pathway, and have been found to occur frequently in human tumors.

Scientific Research Applications

  • Combination Treatment with BRAF Inhibitor and CTLA-4 Monoclonal Antibody : A study by Jure-Kunkel et al. (2011) evaluated the combination of BMS-908662, a selective RAF inhibitor, with an ipilimumab homolog antibody. This combination demonstrated enhanced anti-cancer activity in preclinical models, including in colon carcinoma and fibrosarcoma tumor models. The study supports further exploration of this combination in clinical trials (Jure-Kunkel et al., 2011).

  • Physiologically Relevant Volume of Dissolution Medium for BMS-480188 Mesylate : Gu et al. (2004) focused on BMS-480188, a compound related to BMS-908662. The study emphasized the importance of using a physiologically relevant volume of dissolution medium to correlate oral exposure of formulations. This research highlights the solubility characteristics of BMS-480188 mesylate, a key aspect in drug formulation and bioavailability (Gu et al., 2004).

  • Mitigation of Adverse Clinical Events of a Narrow Target Therapeutic Index Compound : Good et al. (2015) discussed BMS-914392, another compound related to BMS-908662. The study focused on using modified release formulation design to mitigate adverse clinical events associated with rapid release and high dose exposure. This approach demonstrates the importance of formulation design in enhancing drug efficacy and safety (Good et al., 2015).

properties

CAS RN

870603-16-0

Molecular Formula

C24H19ClN4O4

Molecular Weight

462.89

IUPAC Name

methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C24H19ClN4O4/c1-13-7-9-15(25)12-20(13)29-21(30)16-5-3-4-6-17(16)24(29,32)14-8-10-18-19(11-14)27-22(26-18)28-23(31)33-2/h3-12,32H,1-2H3,(H2,26,27,28,31)

InChI Key

MMNNTJYFHUDSKL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=C(N5)NC(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS908662;  BMS-908662;  BMS 908662;  XL281;  XL 281;  XL-281

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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